molecular formula C9H7BrClFO2 B6305784 Ethyl 3-bromo-6-chloro-2-fluorobenzoate CAS No. 1807003-03-7

Ethyl 3-bromo-6-chloro-2-fluorobenzoate

Cat. No.: B6305784
CAS No.: 1807003-03-7
M. Wt: 281.50 g/mol
InChI Key: ZUYFROSFJGDVKH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-bromo-6-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination and chlorination of ethyl 2-fluorobenzoate under controlled conditions. The reaction typically requires the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques such as distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of an acid or base.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products

    Substitution: Products vary depending on the substituent introduced.

    Reduction: Ethyl 3-bromo-6-chloro-2-fluorobenzyl alcohol.

    Hydrolysis: 3-bromo-6-chloro-2-fluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-bromo-6-chloro-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-6-chloro-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 3-bromo-6-chloro-2-fluorobenzoate can be compared with other halogenated benzoate esters, such as:

  • Ethyl 3-bromo-2-chloro-6-fluorobenzoate
  • Ethyl 6-bromo-3-chloro-2-fluorobenzoate

Uniqueness

The unique combination of bromine, chlorine, and fluorine atoms in this compound imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-bromo-6-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYFROSFJGDVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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